molecular formula C11H6Cl3IN2O B3060205 (E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide CAS No. 1956426-80-4

(E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide

Cat. No. B3060205
CAS RN: 1956426-80-4
M. Wt: 415.4
InChI Key: RZGAYCMKTVRDBU-UHFFFAOYSA-N
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Description

(E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is synthesized using a complex chemical process, and its mechanism of action is not yet fully understood.

Mechanism Of Action

The mechanism of action of (E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide is not yet fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In agriculture, the compound may act by disrupting the nervous system of pests, leading to their death. Further research is needed to fully elucidate the mechanism of action of the compound.
Biochemical and Physiological Effects:
Studies have shown that (E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide has both biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, a process of programmed cell death. In pests, the compound has been shown to cause paralysis and death. However, the compound's effects on non-target organisms and its potential toxicity are still under investigation.

Advantages And Limitations For Lab Experiments

(E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. The compound's potential applications in medicine, agriculture, and material science make it an attractive target for research. However, the compound's complex chemical structure and mechanism of action make it challenging to study, and further research is needed to fully understand its properties.

Future Directions

There are several future directions for research on (E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide. In medicine, the compound's potential as an anti-cancer agent needs to be further investigated through preclinical and clinical trials. In agriculture, the compound's effectiveness as a pesticide needs to be tested on a wider range of pests and crops. In material science, the compound's potential as a building block for the synthesis of new materials needs to be explored further. Additionally, the compound's potential toxicity and effects on non-target organisms need to be thoroughly investigated.

Scientific Research Applications

(E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide has been extensively studied for its potential applications in various fields. In medicine, the compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, the compound has been tested for its potential as a pesticide, with studies showing its effectiveness against various pests. In material science, the compound has been investigated for its use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3IN2O/c12-5-1-2-6(15)9(14)10(5)17-11(16)7-3-4-8(13)18-7/h1-4H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGAYCMKTVRDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N=C(C2=CC=C(O2)Cl)N)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176045
Record name 2-Furancarboximidamide, 5-chloro-N-(2,6-dichloro-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Chloro-N'-(2,6-dichloro-3-iodophenyl)furan-2-carboximidamide

CAS RN

1956426-80-4
Record name 2-Furancarboximidamide, 5-chloro-N-(2,6-dichloro-3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956426-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboximidamide, 5-chloro-N-(2,6-dichloro-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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